molecular formula C42H72O7 B12659187 Sorbitan, di-9,12-octadecadienoate, (all-Z)- CAS No. 93894-44-1

Sorbitan, di-9,12-octadecadienoate, (all-Z)-

Cat. No.: B12659187
CAS No.: 93894-44-1
M. Wt: 689.0 g/mol
InChI Key: IFLQLVYBFWHHOS-ZAFPTGKASA-N
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Description

Sorbitan, di-9,12-octadecadienoate, (all-Z)-: is a chemical compound with the molecular formula C42H72O7 and a molecular weight of 689.01688 . It is a derivative of sorbitan, which is a type of sorbitol, and is esterified with linoleic acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sorbitan, di-9,12-octadecadienoate, (all-Z)- typically involves the esterification of sorbitan with linoleic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and the removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of Sorbitan, di-9,12-octadecadienoate, (all-Z)- is scaled up using similar esterification processes. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality. The final product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Sorbitan, di-9,12-octadecadienoate, (all-Z)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Sorbitan, di-9,12-octadecadienoate, (all-Z)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Sorbitan, di-9,12-octadecadienoate, (all-Z)- is primarily related to its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, which facilitate the dispersion and solubilization of hydrophobic compounds .

Comparison with Similar Compounds

Uniqueness: Sorbitan, di-9,12-octadecadienoate, (all-Z)- is unique due to its specific esterification with linoleic acid, which imparts distinct surfactant properties and makes it suitable for specialized applications in drug delivery and biological studies .

Properties

CAS No.

93894-44-1

Molecular Formula

C42H72O7

Molecular Weight

689.0 g/mol

IUPAC Name

[(2R,3R,4S)-4-hydroxy-2-[(1R)-2-hydroxy-1-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethyl]oxolan-3-yl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C42H72O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(45)48-38(35-43)42-41(37(44)36-47-42)49-40(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37-38,41-44H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/t37-,38+,41+,42+/m0/s1

InChI Key

IFLQLVYBFWHHOS-ZAFPTGKASA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCC=CCC=CCCCCC)O

Origin of Product

United States

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